Gaultherin

説明

Gaultherin is a glycoside of methyl salicylate, found especially in sweet birch and various shrubs of the genus Gaultheria . It is a natural salicylate derivative, isolated from Gaultheria yunnanensis . Gaultherin is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory effects .

Synthesis Analysis

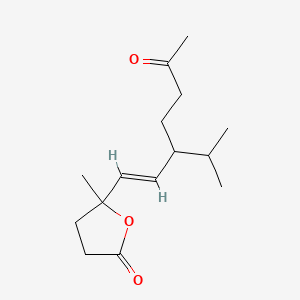

A comparative analysis of Gaultheria fragrantissima (Ericaceae) essential oils based on geographical location, distillation time, and varying distillation conditions was carried out . The presence of compounds such as elsholtzia ketone and β-dehydroelsholtzia ketone in the China samples represented a significant difference in wintergreen oil between the two geographical sources .

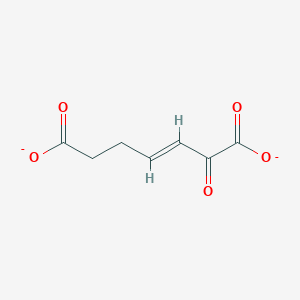

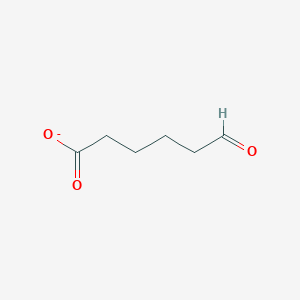

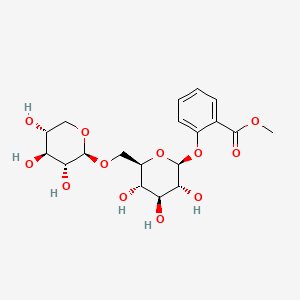

Molecular Structure Analysis

Gaultherin has a molecular formula of C19H26O12 . Its molecular weight is 446.40 . It is a glycoside of methyl salicylate .

Chemical Reactions Analysis

Gaultherin has been found to exhibit potent anti-inflammatory, antioxidant, and photoprotective activity, with mechanisms verified in vitro and ex vivo in cellular and cell-free assays .

Physical And Chemical Properties Analysis

Gaultherin forms needles in star formation from 99% acetone . It has a melting point of 180° . It is soluble in water and alcohol, slightly soluble in ethyl acetate, acetone, and insoluble in ether .

科学的研究の応用

Anti-Inflammatory Applications

Gaultherin has been identified as a potent anti-inflammatory agent. It’s the major constituent of the salicylate derivatives fraction isolated from the medicinal plant Gaultheria yunnanensis . This plant and its extracts have been traditionally used in Chinese medicine for treating rheumatoid arthritis and other inflammatory conditions. The anti-inflammatory properties of Gaultherin have been confirmed in animal studies, making it a promising candidate for developing natural anti-inflammatory drugs.

Analgesic Effects

The analgesic (pain-relieving) effects of Gaultherin are well-documented, particularly in the context of muscular pain. As a natural aspirin substitute, Gaultherin offers a potential alternative for pain management, especially for individuals who may experience adverse effects from synthetic analgesics .

Antioxidant Activity

Gaultherin exhibits moderate antioxidant activity, which is crucial in protecting cells from oxidative stress and related damage. This activity is beneficial in preventing chronic diseases and has potential applications in enhancing the shelf life of pharmaceuticals by protecting them from oxidation .

Photoprotective Activity

Research has indicated that Gaultherin possesses photoprotective properties, which can protect the skin from the harmful effects of UV radiation. This application is particularly relevant in the development of sunscreens and other skincare products that aim to prevent sunburn and photoaging .

Antimicrobial Activity

In addition to its anti-inflammatory and analgesic properties, Gaultherin has been reported to have antimicrobial activity. This makes it a candidate for inclusion in treatments for infection-related disorders, as well as a potential preservative in pharmaceutical formulations .

Insecticidal and Larvicidal Capacity

Gaultherin has significant insecticidal and larvicidal capacity, which could be harnessed in the development of natural pesticides. This application is particularly important in agriculture and public health, where there is a constant need for effective and environmentally friendly pest control solutions .

Drug Formulation and Delivery

Monotropitoside’s role in drug formulation and delivery is an emerging area of interest. Its properties could be utilized in designing liposome-based drug delivery systems, which can enhance the therapeutic index, improve serum solubility, and provide targeted effects .

Nanomedicine Applications

The compound’s potential in nanomedicine is being explored, particularly in the formulation of nanoparticles for targeted drug delivery. This could revolutionize the way drugs are delivered, making treatments more efficient and reducing side effects .

作用機序

Safety and Hazards

Gaultherin should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNCYDAXJGCLO-AHMNSWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878440 | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

490-67-5 | |

| Record name | Monotropitoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOTROPITOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39519L80TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

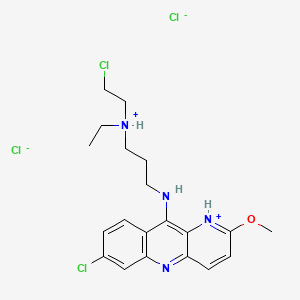

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)

![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)